molecular formula C22H22FN3O3 B7979447 AZD2461 CAS No. 1342899-73-3

AZD2461

Numéro de catalogue: B7979447
Numéro CAS: 1342899-73-3
Poids moléculaire: 395.4 g/mol
Clé InChI: HYNBNUYQTQIHJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD2461 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with a fluorobenzyl group and a methoxypiperidine moiety.

Mécanisme D'action

Target of Action

AZD2461, also known as 3K288XF5XJ or 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one, is a potent inhibitor of the Poly (ADP-ribose) polymerase (PARP) family of enzymes . The primary targets of this compound are PARP1 and PARP2, with a lower affinity towards PARP3 . These enzymes play a crucial role in the DNA damage response (DDR) pathway, which is essential for maintaining genomic stability .

Mode of Action

This compound binds to PARP enzymes, inhibiting their activity . This inhibition disrupts the DDR pathway, leading to an accumulation of DNA damage, particularly in cancer cells with existing defects in DNA repair mechanisms . This leads to cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DDR pathway . By inhibiting PARP enzymes, this compound prevents the repair of single-strand and double-strand DNA breaks . This leads to the accumulation of DNA damage, triggering cell death in cells that are unable to adequately repair this damage . In addition, this compound has been shown to downregulate BRCA-1, a molecule involved in DNA repair .

Pharmacokinetics

This compound was developed as a poor substrate for P-glycoprotein, a protein that can pump drugs out of cells and contribute to drug resistance . This means that this compound can remain in cells for longer periods, increasing its effectiveness . Variations in pharmacokinetics between this compound and other parp inhibitors may be responsible for differences observed in their effects .

Result of Action

The inhibition of PARP enzymes by this compound leads to an accumulation of DNA damage, particularly in cancer cells with existing defects in DNA repair mechanisms . This can trigger cell death, providing a potential therapeutic benefit in the treatment of certain types of cancer . This compound has been shown to be effective against tumors that are resistant to other PARP inhibitors .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the expression levels of P-glycoprotein, which can pump drugs out of cells, can affect the bioavailability and efficacy of this compound . Additionally, the expression levels of PARP3 in different species can influence the toxicity profile of this compound .

Analyse Biochimique

Biochemical Properties

AZD2461 inhibits the activity of PARP1, PARP2, and PARP3, with IC50 values of 5 nM, 2 nM, and 200 nM respectively . The inhibition of these enzymes by this compound disrupts the repair of DNA single-strand and double-strand breaks, leading to genomic instability .

Cellular Effects

This compound has been shown to reduce the growth of cells by arresting growth at the G2/M phase and modulating the expression, activation, and subcellular localization of specific cell cycle regulators . It also reduces the levels of phospho-AKT and accumulates γH2AX, a specific marker of DNA damage .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PARP enzymes and inhibiting their activity . This inhibition disrupts the repair of DNA single-strand and double-strand breaks, leading to genomic instability .

Temporal Effects in Laboratory Settings

It has been shown that this compound is taken up in vivo in PARP1-expressing tumors, indicating its potential for long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to enhance the antitumor efficacy of temozolomide and shows lower impact on mouse bone marrow cells

Metabolic Pathways

Given its role as a PARP inhibitor, it is likely to be involved in pathways related to DNA repair .

Transport and Distribution

This compound was developed as a poor substrate for drug transporters, specifically P-glycoprotein . This suggests that it may be transported and distributed within cells and tissues in a manner that is different from other PARP inhibitors.

Subcellular Localization

Given its role as a PARP inhibitor, it is likely to be localized to the nucleus where PARP enzymes are typically found .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AZD2461 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a fluorine atom at the para position.

    Attachment of the Methoxypiperidine Moiety: This can be done through amide bond formation using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

AZD2461 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, peptide coupling reagents (EDCI, DCC)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

AZD2461 has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may serve as a probe for studying biological processes or as a potential drug candidate in medicinal chemistry.

    Medicine: It could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4-(4-fluorobenzyl)phthalazin-1(2H)-one
  • 4-(4-methoxypiperidine-1-carbonyl)phthalazin-1(2H)-one
  • 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)quinazolin-2(1H)-one

Uniqueness

AZD2461 is unique due to the combination of its structural features, which confer specific chemical and biological properties

Activité Biologique

AZD2461 is a novel inhibitor of poly (ADP-ribose) polymerase (PARP), primarily studied for its potential in cancer therapy, particularly in tumors with BRCA mutations. This compound has shown promising results in various preclinical studies, demonstrating its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in different cancer types, and relevant case studies.

This compound functions by inhibiting PARP enzymes, which play a crucial role in DNA repair processes. By blocking PARP activity, this compound prevents the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately resulting in cell death, particularly in cancer cells that are already compromised in their DNA repair capabilities due to BRCA mutations .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Effect on Viability (%) Apoptosis Induction (%)
PC-3 (Prostate)36.48 (48h)55.2 ± 2.69 (40 µM)38.8 (40 µM)
DU145 (Prostate)59.03 (48h)54.2 ± 2.98 (40 µM)28 (40 µM)
MCF-7 (Breast)5Significant reductionIncreased late apoptosis
HeLa (Cervical)Not specifiedDecreased viabilityMild antagonism with VPA

Note: IC50 values represent the concentration required to inhibit cell viability by 50% after a specified treatment duration.

Case Studies

  • Prostate Cancer :
    A study demonstrated that this compound effectively suppressed the growth of prostate tumor cells, particularly in the PC-3 cell line, where it induced significant apoptosis through caspase-3 activation . The treatment resulted in a marked decrease in VEGF mRNA levels, indicating a potential anti-angiogenic effect.
  • Breast Cancer :
    In MCF-7 cells, this compound not only inhibited cell proliferation but also caused cell cycle arrest at the G2 phase, suggesting its role in disrupting normal cell cycle progression . Additionally, it was shown to be effective against olaparib-resistant tumors, highlighting its potential clinical advantages over earlier PARP inhibitors .
  • Combination Therapies :
    Research indicated that combining this compound with valproic acid (VPA) produced mild antagonistic effects on HeLa cells, suggesting that while this compound is effective alone, its combination with certain agents may require further optimization for enhanced efficacy .

Pharmacokinetics and Toxicity

This compound has been characterized as having a favorable pharmacokinetic profile with oral bioavailability and lower affinity for P-glycoprotein transporters compared to other PARP inhibitors like olaparib. This characteristic may help circumvent resistance mechanisms often encountered in clinical settings . In animal models, this compound has shown better tolerance when combined with chemotherapy than olaparib, indicating its potential for improved therapeutic regimens .

Summary of Findings

This compound represents a significant advancement in PARP inhibitor therapy with distinct advantages over previous generations. Its ability to induce apoptosis through multiple pathways and its efficacy against resistant tumor types make it a promising candidate for further clinical development.

Future Directions

Ongoing research aims to better understand the binding profiles of this compound across different PARP isoforms and its effects on various cancer types. Further clinical trials will be essential to establish optimal dosing strategies and combination therapies that maximize therapeutic outcomes while minimizing adverse effects.

Propriétés

IUPAC Name

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNBNUYQTQIHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657831
Record name 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174043-16-3
Record name AZD-2461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1174043-16-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-2461
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD2461
Reactant of Route 2
Reactant of Route 2
AZD2461
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
AZD2461
Reactant of Route 4
Reactant of Route 4
AZD2461
Reactant of Route 5
Reactant of Route 5
AZD2461
Reactant of Route 6
Reactant of Route 6
AZD2461

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.